3,4-Dibromothiophene-2-carbohydrazide
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Overview
Description
3,4-Dibromothiophene-2-carbohydrazide: is a chemical compound with the molecular formula C5H4Br2N2OS and a molecular weight of 299.97 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 3 and 4 positions of the thiophene ring and a carbohydrazide group at the 2 position .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of thiophene-2-carboxylic acid, followed by the conversion of the carboxylic acid group to a carbohydrazide group using hydrazine .
Industrial Production Methods: Industrial production methods for 3,4-Dibromothiophene-2-carbohydrazide are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiolate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with hydrogen or other substituents replacing the bromine atoms.
Substitution: Thiophene derivatives with various nucleophiles replacing the bromine atoms.
Scientific Research Applications
3,4-Dibromothiophene-2-carbohydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,4-Dibromothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
3,4-Dibromothiophene: Lacks the carbohydrazide group but shares the bromine substitution pattern.
Thiophene-2-carbohydrazide: Lacks the bromine atoms but has the carbohydrazide group at the 2 position.
3,4-Dichlorothiophene-2-carbohydrazide: Similar structure but with chlorine atoms instead of bromine.
Uniqueness: 3,4-Dibromothiophene-2-carbohydrazide is unique due to the presence of both bromine atoms and the carbohydrazide group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1399659-27-8 |
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Molecular Formula |
C5H4Br2N2OS |
Molecular Weight |
299.97 g/mol |
IUPAC Name |
3,4-dibromothiophene-2-carbohydrazide |
InChI |
InChI=1S/C5H4Br2N2OS/c6-2-1-11-4(3(2)7)5(10)9-8/h1H,8H2,(H,9,10) |
InChI Key |
UAPWTZORSFSIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)NN)Br)Br |
Origin of Product |
United States |
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